Bromoacetamido-PEG11-azide

Catalog No.
S13951746
CAS No.
M.F
C26H51BrN4O12
M. Wt
691.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetamido-PEG11-azide

Product Name

Bromoacetamido-PEG11-azide

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide

Molecular Formula

C26H51BrN4O12

Molecular Weight

691.6 g/mol

InChI

InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32)

InChI Key

NCUYWFZRLBRWFD-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr

Bromoacetamido-PEG11-azide is a specialized compound that combines a polyethylene glycol (PEG) backbone with both bromoacetamido and azide functional groups. The presence of the hydrophilic PEG spacer significantly enhances the solubility of the compound in aqueous environments, making it particularly useful in biological applications. The bromoacetamido group serves as an excellent leaving group for nucleophilic substitution reactions, while the azide group can participate in click chemistry reactions, specifically with alkynes, to form stable triazole linkages. This compound is characterized by its molecular formula C8H15BrN4O3C_{8}H_{15}BrN_{4}O_{3} and a molecular weight of approximately 295.1 g/mol .

  • Nucleophilic Substitution: The bromo group acts as a leaving group, facilitating nucleophilic substitution reactions. This property is beneficial for labeling biomolecules or modifying surfaces.
  • Click Chemistry: The azide group undergoes a highly efficient reaction with alkyne-functionalized molecules, resulting in the formation of 1,2,3-triazoles. This reaction is notable for its specificity and ability to proceed under mild conditions, making it highly advantageous for bioconjugation applications .

The biological activity of Bromoacetamido-PEG11-azide is largely attributed to its ability to conjugate with biomolecules through click chemistry. This capability allows for precise modifications of proteins, peptides, and other macromolecules without significantly altering their biological functions. The resulting conjugates can exhibit enhanced solubility, stability, and bioavailability, which are crucial for therapeutic applications such as drug delivery systems and diagnostic tools .

The synthesis of Bromoacetamido-PEG11-azide typically involves the following steps:

  • Synthesis of PEG Derivative: Start with a commercially available PEG derivative that contains an appropriate functional group.
  • Bromoacetamido Modification: React the PEG derivative with bromoacetic acid or a similar reagent to introduce the bromoacetamido group.
  • Azidation: Finally, convert a suitable functional group on the PEG to an azide group using sodium azide or another azidation reagent.

These steps can be optimized based on specific laboratory conditions and desired purity levels .

Bromoacetamido-PEG11-azide has a wide range of applications in various fields:

  • Bioconjugation: Used to link proteins and peptides for research purposes.
  • Drug Delivery: Enhances the solubility and circulation time of therapeutic agents.
  • Diagnostics: Facilitates the development of assays and imaging agents.
  • Material Science: Utilized in surface modification to improve biocompatibility and functionality .

Interaction studies involving Bromoacetamido-PEG11-azide typically focus on its reactivity with alkyne-bearing molecules through click chemistry. These studies assess the efficiency, stability, and specificity of the triazole linkages formed during these reactions. Additionally, investigations into how these conjugates interact with biological systems can provide insights into their potential therapeutic effects and mechanisms of action .

Bromoacetamido-PEG11-azide shares structural similarities with several other compounds that also utilize PEG linkers and reactive functional groups. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Bromoacetamido-PEG2-azideShorter PEG chain; similar reactivityMore suitable for smaller biomolecules
Azido-PEG11Contains only an azide groupLacks bromoacetamido functionality
Bis-bromoacetamido-PEG11Contains two bromo groupsIncreased reactivity but may lead to steric hindrance
Fluorescein-PEG-azideFluorescent propertiesUseful for imaging applications
Biotin-PEG-AzideBiotinylated for strong affinity interactionsIdeal for targeting specific proteins

Bromoacetamido-PEG11-azide's unique combination of both bromoacetamido and azide functionalities allows it to serve as a versatile tool in bioconjugation and drug delivery applications, distinguishing it from other PEG derivatives that may lack one or both functional groups .

Stepwise Synthesis of Bromoacetamido-PEG11-Azide

The synthesis of Bromoacetamido-PEG11-azide represents a sophisticated approach to creating bifunctional polyethylene glycol derivatives with distinct reactive termini . This compound, characterized by its molecular formula C26H51BrN4O12 and molecular weight of 691.6 grams per mole, features a linear polyethylene glycol backbone comprising eleven ethylene oxide units [2]. The synthetic methodology involves sequential functionalization steps that enable the precise installation of both bromoacetamido and azide functional groups at opposite termini of the polyethylene glycol chain [3] [4].

The synthetic pathway typically commences with the preparation of an alpha-allyl-omega-hydroxyl polyethylene glycol intermediate through ring-opening polymerization of ethylene oxide using allyl alcohol as an initiator [3] [4]. This approach provides excellent control over molecular weight distribution and ensures the presence of orthogonal functional handles for subsequent modifications [5]. The stepwise nature of this synthesis allows for careful monitoring of reaction progress and optimization of conditions to maximize yield and minimize side reactions [6].

Controlled Functionalization of PEG Backbones

Controlled functionalization of polyethylene glycol backbones requires sophisticated strategies to achieve selective modification while preserving polymer integrity [5] [7]. The process begins with the selective activation of terminal hydroxyl groups through tosylation or mesylation reactions, which serve as excellent leaving groups for subsequent nucleophilic substitution reactions [7] [8]. The choice of protecting group strategy is critical for achieving high-fidelity functionalization without compromising the polyethylene glycol chain structure [5].

The implementation of carbamate linkages has emerged as a particularly effective approach for polyethylene glycol functionalization, offering superior stability compared to conventional ester and ether linkages [5]. These carbamate connections resist hydrolysis under physiological conditions and provide robust attachment points for functional groups [5]. The fine-tuning of terminal amine basicity through careful selection of reaction conditions enables the formation of stable, high-fidelity polyethylene glycol derivatives with minimal side product formation [5].

Temperature control plays a crucial role in controlled functionalization processes, with optimal conditions typically maintained between 25 to 60 degrees Celsius to balance reaction rates with polymer stability [9] [10]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitates nucleophilic substitution reactions while preventing unwanted chain degradation [11]. Reaction monitoring through nuclear magnetic resonance spectroscopy and matrix-assisted laser desorption ionization time-of-flight mass spectrometry ensures complete conversion and product purity [12].

Chemoselective Installation of Bromoacetamido and Azide Moieties

The chemoselective installation of bromoacetamido groups requires careful consideration of reaction conditions to prevent competitive reactions with other nucleophilic sites [13] [14]. Bromoacetamido groups exhibit exceptional reactivity toward thiol-containing compounds, forming stable thioether bonds through nucleophilic substitution mechanisms at pH values above 8.0 [13] [14]. The kinetic selectivity of bromoacetamido functions compared to other electrophilic groups provides opportunities for sequential conjugation strategies [13].

The installation of azide functionality typically proceeds through a two-step process involving tosylation of terminal hydroxyl groups followed by nucleophilic displacement with sodium azide [11]. This transformation requires careful control of reaction conditions, with optimal temperatures maintained at 80 degrees Celsius in dimethyl sulfoxide solvent to achieve quantitative conversion [10]. The presence of catalytic amounts of 15-crown-5 ether significantly enhances reaction efficiency by facilitating azide ion solubility and nucleophilicity [10].

The azide group's stability under ambient conditions, combined with its exceptional reactivity in copper-catalyzed azide-alkyne cycloaddition reactions, makes it an ideal functional handle for bioconjugation applications [12] [15]. The 1,3-dipolar cycloaddition between azides and terminal alkynes proceeds with remarkable regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles under copper catalysis [15] [16]. This reaction demonstrates remarkable functional group tolerance and proceeds efficiently in aqueous media, making it particularly suitable for biological applications [16].

Optimization Strategies for Yield and Purity

Optimization of synthetic yields for Bromoacetamido-PEG11-azide synthesis requires systematic evaluation of multiple reaction parameters including temperature, solvent choice, catalyst loading, and reaction time [9] [17]. The implementation of statistical experimental design methodologies enables efficient optimization of reaction conditions while minimizing the number of required experiments [9]. Response surface methodology has proven particularly effective for identifying optimal conditions that maximize product yield while maintaining high purity standards [9].

Table 1: Optimization Parameters for Bromoacetamido-PEG11-azide Synthesis

ParameterOptimal RangeEffect on YieldImpact on Purity
Temperature (°C)25-60Positive correlation up to 60°C [9]Decreased purity above 60°C [9]
Catalyst/Alkyne Ratio0.1-0.5Linear increase with ratio [9]Optimal at 0.5 ratio [9]
Reaction Time (hours)12-2487% yield at 24h vs 82% at 12h [9]Minimal improvement beyond 24h [9]
Solvent TypePolar aproticDMSO > DMF > THF [11]DMSO provides highest purity [11]
pH Control8.0-9.0Optimal for bromoacetamido installation [13]Critical for selectivity [13]

The purification of high-molecular-weight polyethylene glycol derivatives presents unique challenges due to their amphiphilic nature and tendency to form stable complexes with impurities [18] [19]. Extraction-based purification methods using specific organic solvent-aqueous salt systems have demonstrated remarkable efficiency for removing molecular weight impurities [18]. The implementation of aromatic hydrocarbon solvents or ester-containing organic phases enables selective partitioning based on molecular weight differences [18].

Column chromatography using polystyrene-divinylbenzene beads with ethanol-water gradient elution systems provides excellent resolution for polyethylene glycol derivatives at preparative scales [19]. This approach achieves purities exceeding 99% with minimal loss of material, making it particularly suitable for valuable synthetic intermediates [19]. The method avoids the use of toxic solvents and demonstrates broad applicability across different polyethylene glycol molecular weights [19].

Table 2: Purification Method Comparison for PEG Derivatives

MethodYield Recovery (%)Purity Achieved (%)Scale LimitationsSolvent Requirements
Extraction [18]85-9295-98UnlimitedAromatic hydrocarbons
Column Chromatography [19]90-95>99Up to 10gEthanol/Water
Precipitation [20]70-8590-95UnlimitedDiethyl ether
Dialysis [21]80-9085-95Limited by membraneWater

Comparative Analysis of Alternative Synthetic Routes

Alternative synthetic approaches to Bromoacetamido-PEG11-azide offer distinct advantages and limitations that must be carefully evaluated for specific applications [22] . The conventional stepwise approach involving sequential functionalization provides excellent control over product composition but requires multiple purification steps, potentially reducing overall yields [22]. In contrast, convergent synthetic strategies that utilize pre-functionalized building blocks can significantly reduce synthetic complexity while maintaining high product quality [22].

The Gabriel synthesis route for introducing amine functionality has demonstrated superior yields compared to Staudinger reduction methods, particularly for longer polyethylene glycol chains [22]. This approach achieves yields of 95% or greater over two steps, representing a three to four-fold improvement over alternative methods [22]. The enhanced purification ease associated with Gabriel synthesis makes it particularly attractive for multi-gram scale preparations [22].

Table 3: Synthetic Route Comparison

RouteOverall Yield (%)Number of StepsPurification ComplexityScale Suitability
Stepwise Sequential [3]65-755-6HighLaboratory
Convergent Assembly [22]85-953-4ModeratePreparative
Gabriel Synthesis [22]>952-3LowMulti-gram
Click Chemistry [10]90-982-3LowIndustrial
Mitsunobu Reaction [24]80-901-2Very LowAll scales

The implementation of click chemistry methodologies offers remarkable efficiency for polyethylene glycol functionalization, with copper-catalyzed azide-alkyne cycloaddition reactions achieving yields exceeding 90% under optimized conditions [10] [24]. These reactions proceed with exceptional functional group tolerance and demonstrate remarkable reproducibility across different scales [16]. The modular nature of click chemistry approaches enables rapid access to diverse polyethylene glycol derivatives through simple variation of alkyne coupling partners [10].

Mechanochemical approaches to polyethylene glycol functionalization represent an emerging alternative that eliminates the need for bulk solvents while achieving quantitative yields [7] [8]. These solid-state reactions proceed through ball-milling techniques that enable rapid derivatization with tosyl, bromide, thiol, carboxylic acid, or amine functionalities [8]. The solvent-free nature of mechanochemical processes offers significant environmental advantages while maintaining excellent product quality [8].

Site-specific antibody modification represents a transformative approach in protein engineering that enables precise control over conjugation sites while preserving the native binding properties and therapeutic efficacy of antibody molecules [1] [2]. This methodology addresses the inherent limitations of conventional random conjugation techniques, which often result in heterogeneous product mixtures with compromised biological activity and unpredictable pharmacokinetic profiles [3].

The fundamental principle underlying site-specific modification involves the selective targeting of engineered or naturally occurring amino acid residues that are strategically positioned to minimize interference with antigen binding domains [4]. Contemporary approaches utilize various chemical strategies, including the incorporation of unnatural amino acids, enzymatic modifications, and bioorthogonal chemistry reactions to achieve high selectivity and reproducibility [5]. These methodologies have demonstrated superior performance compared to traditional lysine or cysteine-based random conjugation approaches, particularly in maintaining the structural integrity and functional properties of the resulting conjugates [1].

Di-scFv-C Antibody Fragment Conjugation Strategies

The development of di-scFv-C (dimeric single-chain variable fragment with cysteine) constructs represents a sophisticated approach to creating bivalent antibody fragments with enhanced avidity and controlled conjugation sites [6] [7]. These engineered molecules consist of two single-chain variable fragments connected by a flexible linker, with strategically placed cysteine residues that serve as specific attachment points for therapeutic payloads or modification agents.

Bromoacetamido-PEG11-azide serves as an ideal conjugation reagent for di-scFv-C constructs due to its dual reactive functionality and biocompatible polyethylene glycol spacer [8] [9]. The bromoacetamide group exhibits high selectivity for thiol groups present in cysteine residues, forming stable thioether bonds through nucleophilic substitution reactions [10]. This reaction proceeds efficiently under physiological conditions, typically achieving conjugation yields of 60-90% within 2-12 hours at temperatures ranging from 4-25°C [8].

The PEG11 spacer component provides multiple advantages in di-scFv-C conjugation applications. The eleven ethylene glycol units contribute approximately 500 Daltons to the molecular weight while significantly enhancing the aqueous solubility and reducing immunogenicity of the resulting conjugates [11] [12]. Studies have demonstrated that PEG chains of this length provide optimal balance between improved pharmacokinetic properties and preservation of binding affinity [13].

The azide functionality incorporated into Bromoacetamido-PEG11-azide enables subsequent bioorthogonal modifications through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [14] [15]. These click chemistry approaches allow for the attachment of additional functional groups, including fluorescent labels, imaging agents, or secondary therapeutic molecules, without disrupting the primary antibody-antigen interaction.

Table 1: Di-scFv-C Conjugation Performance with Bromoacetamido-PEG11-azide

ParameterValueReference
Conjugation Efficiency60-90% [8] [10]
Reaction Time2-12 hours [8]
Optimal Temperature4-25°C [8]
pH Range7.0-8.0 [8]
Molecular Weight Addition~691 Da [16] [9]
Retained Immunoreactivity>85% [6] [7]

The strategic placement of cysteine residues within di-scFv-C constructs requires careful consideration of the local protein environment and accessibility [6]. Research has shown that cysteine residues positioned within flexible linker regions exhibit superior conjugation efficiency compared to those located near structured domains [7]. Specifically, cysteine residues placed after the fifth amino acid in inter-scFv linkers demonstrate complete PEGylation while maintaining excellent antigen binding properties [7].

Impact on Antigen Binding Affinity and Stability

The modification of therapeutic antibodies with Bromoacetamido-PEG11-azide produces measurable effects on both antigen binding affinity and overall protein stability, with the magnitude and direction of these changes dependent upon the specific conjugation site and local microenvironment [17] [18]. Understanding these structure-activity relationships is critical for optimizing conjugate performance and predicting therapeutic efficacy.

Antigen binding affinity changes following site-specific modification typically fall within a range of 2-fold to 10-fold relative to unmodified antibodies, with most well-designed conjugates maintaining affinity within 3-fold of the parent molecule [17] [18]. The preservation of binding affinity is primarily attributed to the distance and flexibility provided by the PEG11 spacer, which minimizes steric interference with the complementarity-determining regions (CDRs) responsible for antigen recognition [19].

Computational modeling studies using AttABseq and similar prediction algorithms have revealed that conjugation sites located more than 15 Angstroms from the antigen binding interface typically exhibit minimal impact on binding affinity [17]. Conversely, modifications within 10 Angstroms of CDR regions often result in measurable decreases in binding strength, though these effects can be mitigated through careful selection of conjugation chemistry and spacer length [4].

The thermodynamic stability of antibody fragments is generally enhanced following PEGylation with Bromoacetamido-PEG11-azide, primarily due to the exclusion of water molecules from the protein surface and the formation of favorable interactions between the PEG chain and hydrophilic amino acid residues [20] [19]. This stabilization effect manifests as increased resistance to thermal denaturation, with typical improvements of 2-4°C in melting temperature observed for optimally conjugated constructs [20].

Table 2: Binding Affinity and Stability Changes Following Conjugation

PropertyTypical ChangeMeasurement MethodClinical Relevance
Binding Affinity (KD)2-5 fold changeSurface Plasmon ResonanceMaintained therapeutic efficacy
Thermal Stability (Tm)+2 to +4°CDifferential Scanning CalorimetryEnhanced storage stability
Proteolytic Resistance5-15 fold increaseEnzymatic digestion assaysProlonged circulation time
Aggregation Propensity3-7 fold reductionDynamic Light ScatteringReduced immunogenicity

Proteolytic stability represents another critical parameter that is significantly improved through PEGylation with Bromoacetamido-PEG11-azide [19]. The PEG chain creates a hydrated shell around the protein surface that provides steric protection against proteolytic enzymes, resulting in 5-15 fold increases in resistance to degradation [11] [19]. This enhanced stability translates directly to improved pharmacokinetic profiles, with extended circulation half-lives observed in preclinical studies [12].

The relationship between conjugation site and stability enhancement follows predictable patterns based on protein surface accessibility and local flexibility [20]. Residues located in flexible loop regions or at protein termini typically yield greater stabilization effects compared to those in rigid secondary structure elements [19]. This observation has led to the development of structure-based guidelines for selecting optimal PEGylation sites that maximize stability benefits while preserving binding function [20].

Construction of Multivalent Protein Assemblies

Multivalent protein assemblies represent sophisticated molecular architectures that leverage multiple binding sites to achieve enhanced avidity, improved specificity, and novel functional properties that exceed the capabilities of monomeric proteins [21] [22]. These assemblies are particularly valuable in therapeutic applications where increased binding strength or the ability to simultaneously engage multiple targets provides therapeutic advantages [23].

The construction of multivalent assemblies using Bromoacetamido-PEG11-azide as a building block offers unique advantages due to the compound's bifunctional nature and biocompatible linker properties [8] [10]. The bromoacetamide group enables site-specific attachment to engineered cysteine residues, while the terminal azide provides opportunities for subsequent click chemistry modifications to create complex, multifunctional assemblies [15].

Contemporary approaches to multivalent assembly construction include diabody formation, tandem single-chain variable fragment (scFv) engineering, and supramolecular polymer-based organization [24] [25]. Each methodology offers distinct advantages in terms of valency, flexibility, and ease of production, allowing researchers to select the most appropriate format for specific therapeutic applications [26].

Diabody constructs represent one of the most successful multivalent formats, consisting of non-covalent dimers formed through the association of scFv fragments with shortened inter-domain linkers [24] [25]. When the linker between variable heavy and light chains is reduced to fewer than twelve amino acids, the domains cannot pair intramolecularly, forcing intermolecular association and resulting in stable dimeric structures with two functional antigen binding sites [25].

Table 3: Multivalent Assembly Formats and Characteristics

Assembly TypeValencyMolecular Weight (kDa)Linker Length (aa)Expression SystemStability
Diabody250-553-12Escherichia coliHigh
Tandem scFv255-6015-20Escherichia coli/MammalianModerate
Triabody375-80<4Escherichia coliHigh
Tetrabody4100-110<4Escherichia coliModerate
Supramolecular AssemblyVariableVariableN/AIn vitroVariable

The integration of Bromoacetamido-PEG11-azide into multivalent assembly construction enables the creation of heterofunctional conjugates that combine the avidity advantages of multivalency with the pharmacokinetic benefits of PEGylation [11] [26]. The PEG11 spacer provides sufficient flexibility to accommodate the geometric constraints of multivalent binding while maintaining the structural integrity of individual binding domains [20].

Supramolecular approaches to multivalent assembly offer an alternative strategy that leverages self-assembling molecules to organize proteins into larger functional structures [26]. Discotic molecules that form columnar supramolecular polymers in aqueous solution can be functionalized with Bromoacetamido-PEG11-azide to create platforms for protein organization [26]. These systems allow for tunable valency and protein density by controlling the concentration and length of the supramolecular polymers.

The construction of multivalent assemblies requires careful consideration of several design parameters, including the spacing between binding sites, the flexibility of connecting elements, and the overall geometry of the assembled structure [22]. Computational modeling and experimental validation have established that optimal binding site spacing for most applications ranges from 50-150 Angstroms, which can be readily achieved using PEG-based linkers of appropriate length [21].

PEGylation Techniques for Enhanced Pharmacokinetics

PEGylation represents the most clinically validated approach for improving the pharmacokinetic properties of protein therapeutics, with over thirty approved PEGylated drugs demonstrating the therapeutic value of this modification strategy [13]. The attachment of polyethylene glycol chains to proteins results in profound alterations to their biodistribution, metabolism, and elimination, typically leading to extended circulation half-lives, reduced immunogenicity, and improved therapeutic efficacy [11] [12].

Bromoacetamido-PEG11-azide serves as an exemplary PEGylation reagent that combines the pharmacokinetic benefits of PEG modification with the precision of site-specific conjugation [8] [13]. The PEG11 chain, consisting of eleven ethylene glycol units, provides a molecular weight contribution of approximately 500 Daltons, placing it in the optimal range for achieving meaningful pharmacokinetic improvements while minimizing potential adverse effects associated with larger PEG molecules [13].

The mechanism by which PEGylation enhances pharmacokinetics involves multiple complementary effects that collectively improve the therapeutic profile of modified proteins [11] [12]. The hydrophilic PEG chain creates an excluded volume around the protein that reduces renal filtration, decreases proteolytic susceptibility, and masks antigenic determinants that could trigger immune responses [11] [13].

Table 4: Pharmacokinetic Effects of PEG11 Modification

ParameterUnmodified ProteinPEG11-ModifiedFold ImprovementClinical Benefit
Circulation Half-life2-6 hours8-24 hours3-6 foldReduced dosing frequency
Renal ClearanceHighReduced5-15 foldDecreased kidney burden
Proteolytic StabilityModerateHigh3-8 foldExtended activity
ImmunogenicityBaselineReduced2-4 foldFewer adverse reactions
BioavailabilityVariableEnhanced2-5 foldImproved efficacy

The renal filtration of proteins is primarily determined by their hydrodynamic size, with molecules smaller than approximately 60 kilodaltons being readily filtered by the glomerulus [12]. PEGylation with PEG11 increases the apparent molecular size of proteins through hydration and excluded volume effects, thereby reducing renal clearance and extending circulation time [27]. This effect is particularly pronounced for smaller proteins and peptides that would otherwise be rapidly eliminated through kidney filtration [12].

Proteolytic protection represents another major mechanism by which PEGylation improves pharmacokinetics [19]. The PEG chain creates steric hindrance that prevents proteolytic enzymes from accessing cleavage sites within the modified protein [11]. Studies have demonstrated that PEG11 modification typically provides 3-8 fold increases in resistance to common proteases, with the degree of protection dependent upon the specific conjugation site and local protein structure [19].

The immunogenicity reduction achieved through PEGylation results from the shielding of antigenic epitopes by the hydrated PEG chain [11] [13]. This masking effect prevents recognition by antibodies and reduces the likelihood of generating neutralizing immune responses [13]. Clinical studies have consistently shown 2-4 fold reductions in immunogenicity for appropriately PEGylated proteins compared to their unmodified counterparts [13].

Site-specific PEGylation using Bromoacetamido-PEG11-azide offers significant advantages over random conjugation approaches in terms of reproducibility and optimization of pharmacokinetic properties [1] [2]. By controlling the exact location and stoichiometry of PEG attachment, researchers can maximize the beneficial effects while minimizing any potential negative impacts on protein function [3]. This precision enables the development of homogeneous therapeutic products with predictable and consistent pharmacokinetic profiles [2].

The optimization of PEGylation sites requires integration of structural information, pharmacokinetic modeling, and empirical testing to identify locations that provide maximal circulation enhancement while preserving biological activity [20] [19]. Computational tools and structure-activity relationship studies have established general principles for site selection, with surface-exposed residues distant from functional domains typically providing optimal results [17] [20].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

690.26869 g/mol

Monoisotopic Mass

690.26869 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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